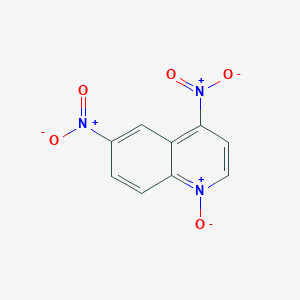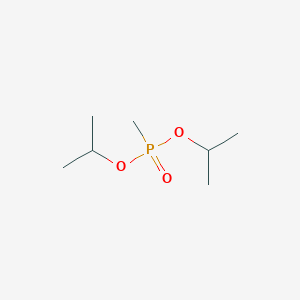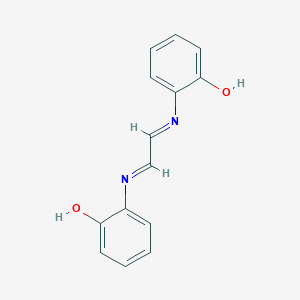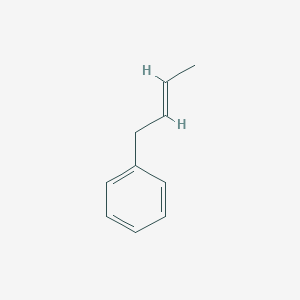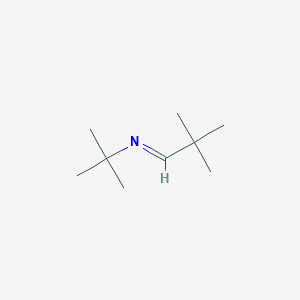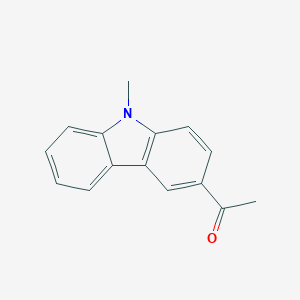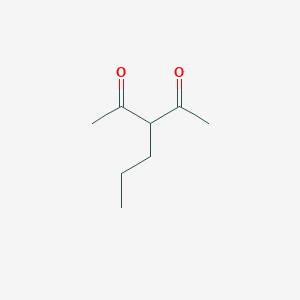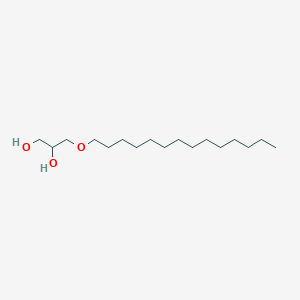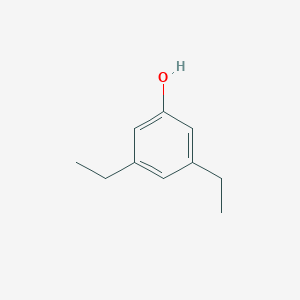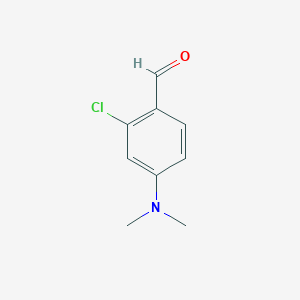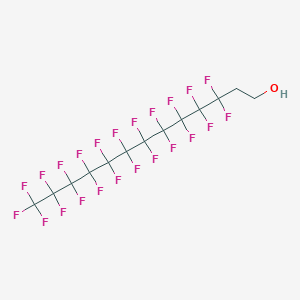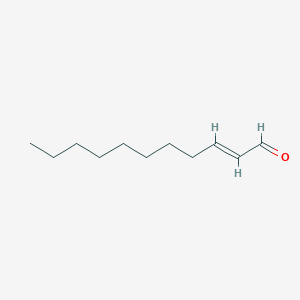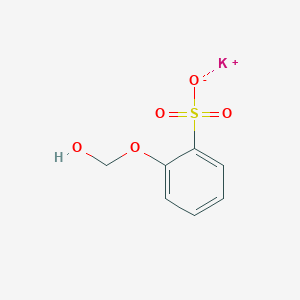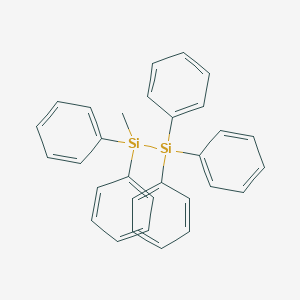
Disilane, methylpentaphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disilane, methylpentaphenyl- is an organosilicon compound characterized by the presence of a disilane (Si–Si) bond. Disilanes are known for their unique electronic properties, which resemble those of carbon-carbon double bonds due to the higher energy level of the highest occupied molecular orbital (HOMO) in silicon-silicon bonds. This compound features a methyl group and five phenyl groups attached to the disilane core, making it a complex and intriguing molecule for various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of disilane, methylpentaphenyl- typically involves the coupling of silicon-based precursors. Common synthetic approaches include salt elimination and palladium-catalyzed silicon-carbon coupling reactions. These methods allow for the precise construction of the disilane core with the desired substituents .
Industrial Production Methods: While specific industrial production methods for disilane, methylpentaphenyl- are not widely documented, the general principles of organosilicon chemistry apply. Industrial synthesis would likely involve scalable versions of the laboratory methods, with a focus on optimizing yield and purity through controlled reaction conditions and purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: Disilane, methylpentaphenyl- can undergo various chemical reactions, including:
Oxidation: The silicon-silicon bond can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can break the silicon-silicon bond, leading to simpler silicon-containing compounds.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products:
Oxidation: Silanols, siloxanes.
Reduction: Simpler silicon-containing compounds.
Substitution: Functionalized disilane derivatives.
Aplicaciones Científicas De Investigación
Disilane, methylpentaphenyl- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organosilicon compounds with unique electronic and photophysical properties.
Medicine: Investigated for use in drug delivery systems and as a component of diagnostic agents.
Mecanismo De Acción
The mechanism of action of disilane, methylpentaphenyl- involves the unique electronic properties of the silicon-silicon bond. The σ-electron delocalization along the silicon-silicon bond allows for efficient σ-π conjugation with adjacent aryl groups. This conjugation can modulate the electrochemical and photophysical characteristics of the compound, making it suitable for various applications. The silicon atoms’ inherent electropositivity also plays a crucial role in the compound’s reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
Disilane, diphenyl-: Contains two phenyl groups attached to the disilane core.
Disilane, tetraphenyl-: Features four phenyl groups on the disilane core.
Disilane, hexaphenyl-: Has six phenyl groups attached to the disilane core.
Uniqueness: Disilane, methylpentaphenyl- is unique due to the presence of a methyl group in addition to the phenyl groups. This structural variation can lead to distinct electronic and steric effects, influencing the compound’s reactivity and applications. The combination of methyl and phenyl groups provides a balance between stability and reactivity, making it a versatile compound for various scientific and industrial applications .
Propiedades
IUPAC Name |
methyl-diphenyl-triphenylsilylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28Si2/c1-32(27-17-7-2-8-18-27,28-19-9-3-10-20-28)33(29-21-11-4-12-22-29,30-23-13-5-14-24-30)31-25-15-6-16-26-31/h2-26H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIPUGLQRTUKPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347408 |
Source


|
| Record name | Disilane, methylpentaphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1450-22-2 |
Source


|
| Record name | Disilane, methylpentaphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
